molecular formula C42H44N4O6 B3302372 benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate CAS No. 916442-98-3

benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate

Cat. No.: B3302372
CAS No.: 916442-98-3
M. Wt: 700.8 g/mol
InChI Key: SMUAGCFGXUEABF-BGGJFKEMSA-N
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Description

Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture allows for diverse chemical interactions and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate typically involves multiple steps, each requiring precise control over reaction conditions. The process often begins with the preparation of key intermediates, such as (2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl acetate and 4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]aniline. These intermediates are then coupled through a series of condensation and cyclization reactions, often catalyzed by specific reagents and under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures the consistency and purity of the final product. Key considerations in industrial production include the optimization of reaction yields, the minimization of by-products, and the efficient recovery and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, receptor binding, or signal transduction. The compound’s structure allows it to fit into binding sites on target molecules, leading to changes in their function or activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which confers distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N4O6/c47-39(27-37-13-7-25-45(37)41(49)51-29-33-9-3-1-4-10-33)43-35-21-17-31(18-22-35)15-16-32-19-23-36(24-20-32)44-40(48)28-38-14-8-26-46(38)42(50)52-30-34-11-5-2-6-12-34/h1-6,9-12,15-24,37-38H,7-8,13-14,25-30H2,(H,43,47)(H,44,48)/b16-15+/t37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUAGCFGXUEABF-BGGJFKEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC(=O)CC5CCCN5C(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)NC(=O)C[C@@H]5CCCN5C(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Reactant of Route 2
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate

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